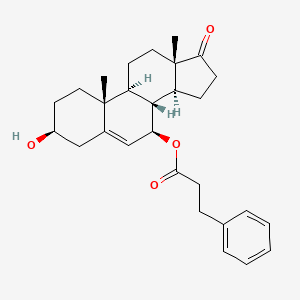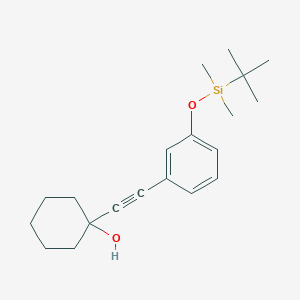
Agn-PC-0nfcbl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0nfcbl is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nfcbl typically involves the use of silver nitrate as a precursor, with hydrogen peroxide acting as a reducing agent. The reaction conditions often include the use of aqueous ammonia as a pH adjustor and polyvinyl pyrrolidone (PVP) as a dispersant . The reaction temperature and PVP concentration are critical factors that influence the yield and quality of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar methods but with optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems helps in maintaining the desired reaction parameters, leading to high-quality production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Agn-PC-0nfcbl undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, hydrogen peroxide, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions typically result in the formation of silver oxide, while reduction reactions can yield metallic silver .
Applications De Recherche Scientifique
Agn-PC-0nfcbl has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability. In biology, it is studied for its potential antimicrobial properties, making it a candidate for use in medical devices and treatments . In medicine, this compound is explored for its potential in drug delivery systems and diagnostic tools. Industrially, it is used in the production of high-performance materials and coatings .
Mécanisme D'action
The mechanism by which Agn-PC-0nfcbl exerts its effects involves its interaction with molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell walls and membranes, leading to cell death . In catalytic applications, this compound facilitates the transfer of electrons, enhancing the efficiency of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to Agn-PC-0nfcbl include other silver-based nanoparticles and complexes, such as silver nitrate and silver oxide . These compounds share some properties with this compound but differ in their specific applications and reactivity.
Uniqueness: this compound stands out due to its unique combination of stability, reactivity, and versatility. Unlike other silver-based compounds, this compound can be easily modified to enhance its properties, making it suitable for a broader range of applications .
Propriétés
Numéro CAS |
188957-23-5 |
|---|---|
Formule moléculaire |
C20H30O2Si |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
1-[2-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C20H30O2Si/c1-19(2,3)23(4,5)22-18-11-9-10-17(16-18)12-15-20(21)13-7-6-8-14-20/h9-11,16,21H,6-8,13-14H2,1-5H3 |
Clé InChI |
VRFBPEGKFCINLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C#CC2(CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)

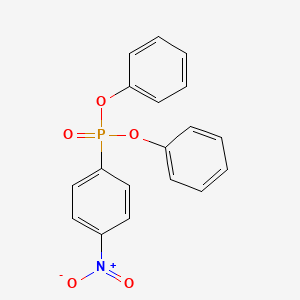
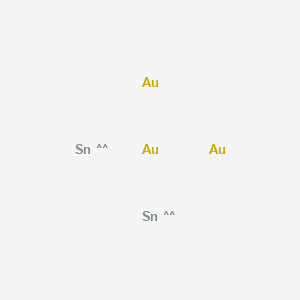
![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)

![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)

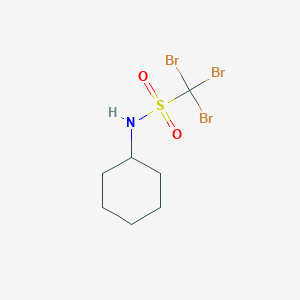
![2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241304.png)
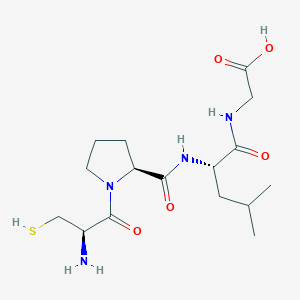
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
